molecular formula C9H5F3N2O2 B1654692 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one CAS No. 259271-22-2

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one

Cat. No.: B1654692
CAS No.: 259271-22-2
M. Wt: 230.14
InChI Key: KYELIEUHUOQBJA-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(trifluoromethyl)benzohydrazide with carbon disulfide and potassium hydroxide, followed by oxidation with hydrogen peroxide to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings .

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-1-2-5(4-6)7-13-8(15)16-14-7/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELIEUHUOQBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445077
Record name CTK0I6439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259271-22-2
Record name 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259271-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CTK0I6439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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